

An In-depth Technical Guide to Monoethyl Adipate: Properties, Analysis, and Occurrence

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Compound of Interest

Compound Name: Monoethyl adipate

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Abstract

Monoethyl adipate (MEA), the monoester of adipic acid and ethanol, is a compound of interest in various industrial and research fields. While primarily known as a synthetic intermediate and a potential plasticizer, its natural occurrence has been a subject of inquiry. This technical guide provides a comprehensive overview of **monoethyl adipate**, with a focus on its analytical determination. It addresses the current evidence regarding its natural occurrence, details validated experimental protocols for its quantification, and presents key spectroscopic data for its identification. This document serves as a critical resource for researchers involved in metabolomics, food science, and the development of pharmaceuticals and agrochemicals.

Introduction

Monoethyl adipate (CAS 626-86-8) is an organic chemical compound with the formula $C_8H_{14}O_4$. It is structurally a dicarboxylic acid monoester, featuring both a carboxylic acid and an ethyl ester functional group. This bifunctionality makes it a versatile intermediate in organic synthesis, with applications in the production of pharmaceuticals, agrochemicals, and dyestuffs. [1] Additionally, its potential as a plasticizer and its antifungal properties have been noted.[1]

On the Question of Natural Occurrence

The natural occurrence of **monoethyl adipate** is not well-established. While one database lists "Adipic acid monoethyl ester" as a phytochemical present in the plant *Spondias mombin*, extensive phytochemical analyses of this species have not substantiated this claim. Detailed studies on the volatile compounds, essential oils, and various extracts from the fruit, leaves, and seeds of *Spondias mombin* have identified a multitude of other esters and organic compounds, but not **monoethyl adipate**. In contrast, several chemical databases explicitly state that **monoethyl adipate** is "not found in nature". Therefore, at present, the evidence suggests that **monoethyl adipate** is primarily a synthetic compound, and any claims of its natural origin should be treated with caution and require further verification.

Analytical Methodologies

The accurate detection and quantification of **monoethyl adipate** in various matrices are crucial for research and quality control. The primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for the analysis of semi-volatile compounds like **monoethyl adipate**. It is particularly well-suited for identifying and quantifying trace amounts of the analyte in complex mixtures.

2.1.1. Experimental Protocol: GC-MS Analysis of Adipate Esters in a Food Matrix

This protocol is adapted from established methods for the analysis of adipate plasticizers that have migrated from packaging into food products.[\[2\]](#)[\[3\]](#)

a) Sample Preparation: Extraction

- Sample Homogenization: Homogenize a representative portion of the solid or liquid food sample.
- Solvent Extraction:
 - For fatty food matrices (e.g., ham sausage), perform a liquid-liquid extraction.[\[2\]](#)[\[3\]](#) Weigh a 5 g portion of the homogenized sample and mix thoroughly with 10 mL of n-hexane.

- Sonicate the mixture for 30 minutes.
- Centrifuge at 4000 rpm for 10 minutes to separate the layers.
- Carefully collect the n-hexane supernatant.
- Clean-up: Solid-Phase Extraction (SPE)
 - Condition an Oasis MAX SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.[\[2\]](#)
 - Load the n-hexane extract onto the conditioned SPE cartridge.
 - Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
 - Elute the adipate esters with 10 mL of dichloromethane.
- Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of n-hexane for GC-MS analysis.

b) GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
- Injector Temperature: 280 °C.
- Injection Mode: Splitless (1 μ L injection volume).
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 1 minute.
 - Ramp 1: Increase to 220 °C at a rate of 15 °C/min.

- Ramp 2: Increase to 280 °C at a rate of 10 °C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- MSD Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for **monoethyl adipate** would include its molecular ion and characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. For dicarboxylic acid monoesters, reversed-phase HPLC with UV detection is a common approach.

2.2.1. Experimental Protocol: HPLC-UV Analysis of **Monoethyl Adipate**

This protocol is based on general methods for the analysis of dicarboxylic acids and their esters.^{[4][5]}

a) Sample Preparation

- For liquid samples (e.g., beverages), a simple filtration through a 0.45 µm syringe filter may be sufficient.
- For more complex matrices, the extraction and SPE clean-up procedure described in section 2.1.1.a can be adapted. The final reconstituted solvent should be compatible with the HPLC mobile phase (e.g., a mixture of acetonitrile and water).

b) HPLC Instrumentation and Conditions

- HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v) containing 0.1% phosphoric acid to suppress the ionization of the carboxylic acid group.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 20 µL.
- Detection: UV absorbance at 210 nm.
- Quantification: Based on a calibration curve generated from external standards of known **monoethyl adipate** concentrations.

Data Presentation

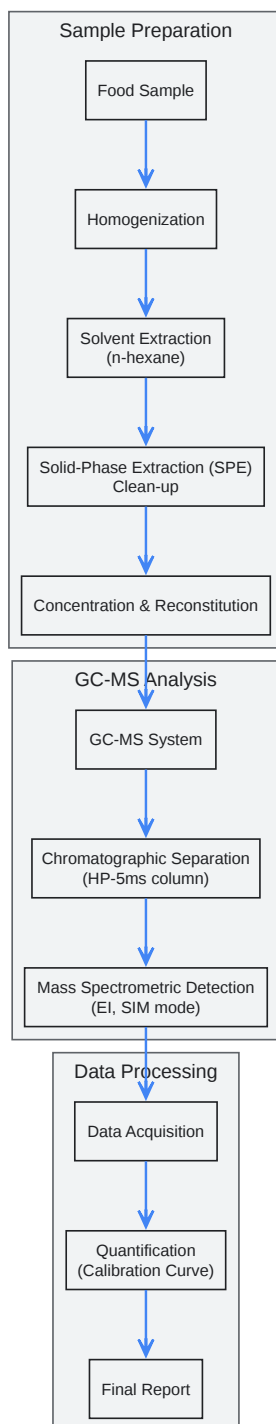
Quantitative Analytical Data

The following table summarizes the performance characteristics of analytical methods for adipate esters, which are indicative of the expected performance for **monoethyl adipate** analysis.

Analytical Method	Matrix	Analyte(s)	Limit of Quantification (LoQ)	Recovery (%)	Reference
GC-MS	Ham Sausage	5 Adipate Plasticizers	5 - 10 ng/g	85.4 - 114.6 (intraday)	[2] [3]
GC-MS	Food Packaging	Adipate Plasticizers	-	-	[6]
HPLC-UV	Biological Samples	Dicarboxylic Acids	-	-	[7]
HPLC-UV	Plasticizer Metabolites	Related Phthalates	~10-100 ng/mL (estimated)	>95	[8]

Mandatory Visualizations

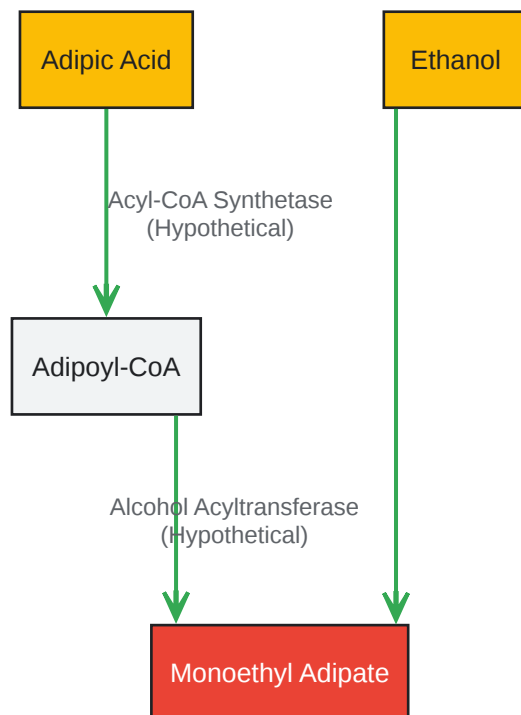
Experimental Workflow



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Caption: Workflow for the extraction and GC-MS analysis of adipate esters from a food matrix.

Hypothetical Biosynthetic Pathway



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Caption: Hypothetical enzymatic synthesis of **monoethyl adipate** from adipic acid and ethanol.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are the expected chemical shifts for **monoethyl adipate** based on data for its methyl analog, monomethyl adipate.^{[9][10]}

¹H NMR (Proton NMR):

- -COOH: A broad singlet expected around 10-12 ppm.
- -O-CH₂-CH₃: A quartet around 4.1 ppm.
- -CO-CH₂-: A triplet around 2.3 ppm.
- -CH₂-CH₂-CO-: A multiplet around 2.2 ppm.

- $\text{-CH}_2\text{-CH}_2\text{-CH}_2\text{-}$: A multiplet around 1.6 ppm.
- $\text{-O-CH}_2\text{-CH}_3$: A triplet around 1.2 ppm.

^{13}C NMR (Carbon-13 NMR):

- -COOH : Expected around 179 ppm.
- $\text{-COO-CH}_2\text{-}$: Expected around 174 ppm.
- $\text{-O-CH}_2\text{-CH}_3$: Expected around 60 ppm.
- $\text{-CH}_2\text{-COOH}$: Expected around 34 ppm.
- $\text{-CH}_2\text{-COO-}$: Expected around 33 ppm.
- Internal $\text{-CH}_2\text{-}$ groups: Expected in the range of 24-29 ppm.
- $\text{-O-CH}_2\text{-CH}_3$: Expected around 14 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **monoethyl adipate** would exhibit characteristic absorption bands for its functional groups.[\[11\]](#)[\[12\]](#)[\[13\]](#)

- O-H stretch (carboxylic acid): A broad band in the region of $3300\text{-}2500\text{ cm}^{-1}$.
- C-H stretch (alkane): Sharp peaks in the region of $2960\text{-}2850\text{ cm}^{-1}$.
- C=O stretch (ester): A strong, sharp peak around 1735 cm^{-1} .
- C=O stretch (carboxylic acid): A strong, sharp peak around 1710 cm^{-1} .
- C-O stretch (ester and acid): Bands in the region of $1300\text{-}1100\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Under Electron Ionization (EI), the mass spectrum of **monoethyl adipate** (Molecular Weight: 174.19 g/mol) would show a molecular ion peak (M^+) at m/z 174, along with characteristic

fragment ions resulting from the loss of the ethoxy group ($-\text{OC}_2\text{H}_5$, m/z 45), the carboxylic acid group ($-\text{COOH}$, m/z 45), and cleavage of the alkyl chain.

Conclusion

Monoethyl adipate is a synthetically important compound whose natural occurrence remains unconfirmed by rigorous scientific investigation. This guide provides a robust framework for its analysis using modern chromatographic and spectroscopic techniques. The detailed protocols for GC-MS and HPLC, along with the comprehensive spectroscopic data, offer researchers and drug development professionals the necessary tools for the reliable identification and quantification of **monoethyl adipate** in various applications. Future research should focus on definitively resolving the question of its natural occurrence and exploring its potential biological activities.

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